(2R,4R)-4-Fluoro-2-methylpiperidine
Description
(2R,4R)-4-Fluoro-2-methylpiperidine is a fluorinated piperidine derivative characterized by stereospecific methyl and fluorine substituents at the 2R and 4R positions, respectively. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. The introduction of fluorine enhances lipophilicity and metabolic stability, while the methyl group contributes to steric effects, influencing target binding. This compound is frequently employed as a synthetic intermediate in drug development, particularly in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
(2R,4R)-4-fluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
YKJGQFJFDSSLBX-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)F |
Canonical SMILES |
CC1CC(CCN1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoro-2-methylpiperidine can be achieved through several methods. One common approach involves the use of (2R,4R)-4-methylpiperidine as a starting material. The fluorination of (2R,4R)-4-methylpiperidine can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method involves the use of (2R,4R)-4-methylpiperidine-2-carboxylate as a precursor, followed by fluorination and subsequent reduction to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of (2R,4R)-4-Fluoro-2-methylpiperidine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly fluorinating agents and catalysts can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Fluoro-2-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of (2R,4R)-4-Fluoro-2-methylpiperidine.
Reduction: Reduced derivatives such as (2R,4R)-4-Fluoro-2-methylpiperidine-2-ol.
Substitution: Substituted piperidines with various functional groups at the fluorine or methyl positions.
Scientific Research Applications
(2R,4R)-4-Fluoro-2-methylpiperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Fluoro-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of (2R,4R)-4-Fluoro-2-methylpiperidine are influenced by its stereochemistry and substituents. Below is a comparative analysis with analogous compounds:
Structural Analogs
Substituent Effects
- Fluorine vs. Hydroxyl : Fluorine’s electronegativity and small atomic radius increase lipophilicity and metabolic stability compared to hydroxyl groups, which improve solubility but reduce membrane permeability.
- Methyl vs. Halogens : The methyl group in (2R,4R)-4-Fluoro-2-methylpiperidine provides steric hindrance without significant electronic effects, unlike halogens (e.g., Cl, Br), which enhance electrophilicity and intermolecular interactions.
Stereochemical Impact
The 2R,4R configuration ensures optimal spatial orientation for target binding. For example, in Example 323 (EP 4 374 877 A2), stereospecific fluorination in pyrrolo-pyridazine derivatives correlates with improved kinase inhibition. Similarly, the cis-configuration in 4-hydroxyproline is essential for collagen stability.
Physicochemical Properties
| Property | (2R,4R)-4-Fluoro-2-methylpiperidine | 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde | (2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate |
|---|---|---|---|
| Molecular Weight | ~159.18 (estimated) | Not reported | 159.18 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Moderate (lipophilic) | Low (due to aromatic aldehyde) | High (polar hydroxyl group) |
| Bioactivity | Intermediate in drug synthesis | Intermediate for coupling reactions | Prodrug potential |
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